Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl-
Overview
Description
Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a propionamide backbone substituted with a p-chlorophenoxy group and a dimethylaminoethyl group. Its distinct molecular configuration makes it a valuable tool in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- typically involves the reaction of 2-(p-chlorophenoxy)propionic acid with 2-(dimethylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Medicine: Investigated for its potential therapeutic effects, including its role as a modulator of chloride channels in muscle and nerve tissues.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- involves its interaction with specific molecular targets, such as chloride channels. The compound acts as a blocker of these channels, inhibiting the flow of chloride ions across cell membranes. This inhibition can affect various physiological processes, including muscle contraction and nerve signal transmission. The compound’s ability to modulate chloride channels makes it a valuable tool for studying the structure-function relationship of these channels and their role in different biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(p-Chlorophenoxy)propionic acid: A related compound that also acts on chloride channels but with different potency and specificity.
2-(p-Chlorophenoxy)butyric acid: Another analog with similar structural features but distinct biological activity.
2-(p-Chlorophenoxy)acetic acid: A compound with a similar phenoxy group but differing in the length of the carbon chain.
Uniqueness
Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to selectively block chloride channels with high potency makes it a valuable research tool and potential therapeutic agent. The presence of the dimethylaminoethyl group further enhances its interaction with biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,13(18)16-9-10-17(3)4)19-12-7-5-11(15)6-8-12/h5-8H,9-10H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVANZOOUNMRET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN(C)C)OC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238965 | |
Record name | Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92320-57-5 | |
Record name | Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092320575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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